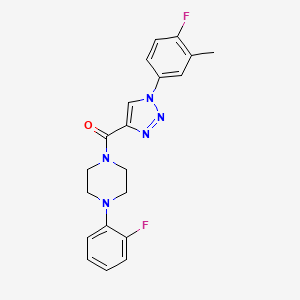

![molecular formula C14H19NO3S B2498344 2-(2-乙基丁酰氨基)-4H,5H,6H-环戊[b]噻吩-3-羧酸 CAS No. 757220-67-0](/img/structure/B2498344.png)

2-(2-乙基丁酰氨基)-4H,5H,6H-环戊[b]噻吩-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives often involves the condensation of aromatic aldehydes with ketones in the presence of sulfur or through reactions with chloro aldehydes and 2-mercaptoacetic acid. For instance, novel arylidene derivatives of thiophene carboxylic acid have been synthesized through Vilsmeier reactions of benzylidenecyclopentanone and benzylidenecyclohexanone derivatives, which are obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone (Kathiravan, Venugopal, & Muthukumaran, 2017).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including their geometries and conformations, can be optimized and analyzed using computational methods like AM1 and MNDO. These methods predict equilibrium between different conformations, with the most stable ones being planar, allowing for wide oscillations due to low energy barriers for rotation (Buemi, 1989).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, leading to a wide range of chemical properties. For example, ethyl derivatives of thiophene carboxylate and their metal complexes exhibit significant biological activities, demonstrating the reactivity of these compounds in forming biologically active complexes (Sherif & Hosny, 2014).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. X-ray crystallography and spectroscopic techniques are used to elucidate these properties, revealing detailed insights into their stability and behavior in different environments.

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including their reactivity towards various reagents, ability to undergo cyclization, and participation in condensation reactions, are central to their utility in synthesizing novel compounds. These properties are explored through reactions with halogeno-acids, carbanions, and through cyclization to produce heterocyclic systems (Ames & Ribeiro, 1975).

科学研究应用

合成和生物评价

- 已合成环戊[b]噻吩-2-羧酸芳基亚亚甲基衍生物,并显示出显著的抗菌活性,特别是对甲氧西林耐药的金黄色葡萄球菌(Kathiravan, Venugopal, & Muthukumaran, 2017)。

分子结构分析

- 已研究环戊[b]噻吩衍生物的分子结构,展示出重要的相互作用,如C—H⋯O和C—H⋯π,这对晶体堆积至关重要(Hu, Chen, Xie, & Liu, 2007)。

有机金属化学应用

- 有机金属化学研究探索了σ-元素取代的环戊[b]噻吩衍生物,有助于理解这些化合物合成中的区域选择性(Kissounko, Zabalov, Oprunenko, & Lemenovskii, 2000)。

衍生物的合成

- 已从2-或3-甲醛基噻吩合成了氧代二氢环戊噻吩乙酸,显示出多样的反应性,有助于研究环戊噻吩乙酸衍生物(Jilale, Netchitaïlo, Decroix, & Végh, 1993)。

抗菌和抗真菌活性

- 已合成新型环烷基噻吩-席夫碱及其金属配合物,并表现出显著的抗菌和抗真菌活性,暗示了潜在的药用应用(Altundas, Sarı, Çolak, & Öğütcü, 2010)。

光伏性能

- 已将噻吩衍生物用于镉配位聚合物的开发,揭示了光伏性能和薄膜形态的见解(Xue, Li, Ma, & Wang, 2015)。

抗氧化和抗菌活性

- 环戊[b]噻吩羧酰胺的某些酸氯化衍生物表现出有希望的体外抗炎和抗氧化活性(Kumar, Anupama, & Khan, 2008)。

作用机制

未来方向

属性

IUPAC Name |

2-(2-ethylbutanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-3-8(4-2)12(16)15-13-11(14(17)18)9-6-5-7-10(9)19-13/h8H,3-7H2,1-2H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHNXJISIWKBJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide](/img/structure/B2498269.png)

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/no-structure.png)

![Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2498272.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(2-fluorophenyl)propan-1-one](/img/structure/B2498273.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide](/img/structure/B2498275.png)

![2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione](/img/structure/B2498277.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2498278.png)

![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498279.png)

![3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2498280.png)